Cas no 80360-10-7 (2-[[4-[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid)
![2-[[4-[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid structure](https://it.kuujia.com/scimg/cas/80360-10-7x500.png)
80360-10-7 structure
Nome del prodotto:2-[[4-[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
2-[[4-[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- DTXSID50319371
- 2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
- SCHEMBL10820237
- DSXZZNYIRMPBTN-UHFFFAOYSA-N
- L-Glutamic acid,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]methylamino]benzoyl]-
- NSC344280
- 2-{4-[(2,4-Diamino-pyrido[2,3-d]pyrimidin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid
- CHEMBL262953
- 5-DEAZAMETHOTREXATE
- BDBM50016322
- NSC-344280
- 80360-10-7
- 2-[[4-[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
-
- Inchi: InChI=1S/C21H23N7O5/c1-28(10-11-8-14-17(22)26-21(23)27-18(14)24-9-11)13-4-2-12(3-5-13)19(31)25-15(20(32)33)6-7-16(29)30/h2-5,8-9,15H,6-7,10H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,22,23,24,26,27)
- Chiave InChI: DSXZZNYIRMPBTN-UHFFFAOYSA-N
- Sorrisi: CN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Proprietà calcolate
- Massa esatta: 453.176067
- Massa monoisotopica: 453.176067
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 33
- Conta legami ruotabili: 9
- Complessità: 703
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 198
- XLogP3: 0.5
Proprietà sperimentali
- Densità: 1.499
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.731
2-[[4-[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid Letteratura correlata
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
80360-10-7 (2-[[4-[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid) Prodotti correlati
- 306980-70-1(5-Amino-2-(methylsulfanyl)benzonitrile)
- 2489248-15-7(Cap-dependent endonuclease-IN-6)
- 1307308-65-1(2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid)
- 2137886-57-6(1H-1,2,3-Triazole-4-methanol, α-methyl-1-(1,2,3,4-tetrahydro-4-quinolinyl)-)
- 52239-63-1(Thiethylperazine Dimalate)
- 2460754-61-2(Tert-butyl 2-(2-aminoethyl)-2-methylazetidine-1-carboxylate hydrochloride)
- 2229206-97-5(5-(but-3-yn-1-yl)-3-methyl-1,2-oxazole)
- 1315361-42-2(4-(difluoromethoxy)picolinaldehyde)
- 851132-72-4(2-{1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide)
- 71254-32-5(Butanoyl chloride, 2-bromo-4-chloro-)
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso